1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine
Description
Historical Context of Nitropyrazole Chemistry
Nitropyrazoles emerged as a critical subclass of heterocyclic compounds following the discovery of pyrazole’s electrophilic substitution capabilities in the mid-20th century. Early work by Habraken and Verbruggen demonstrated the feasibility of introducing nitro groups onto pyrazole rings through nitration and rearrangement reactions, laying the groundwork for derivatives like 3-nitropyrazole. The development of regioselective nitration methods in the 1980s–1990s enabled precise functionalization at C3 and C4 positions, which became pivotal for synthesizing compounds such as 3,4-dinitropyrazole. These advances coincided with growing interest in nitrogen-rich heterocycles for energetic materials, driven by their high densities and thermal stabilities compared to traditional carbon-based explosives.
The incorporation of alkylamine side chains into nitropyrazoles, as seen in 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine, reflects a more recent trend (post-2000s) aimed at modulating electronic properties and solubility profiles. Such modifications align with broader efforts to tailor pyrazole derivatives for coordination chemistry and bioactive molecule design.
Significance in Heterocyclic Chemistry Research
Nitropyrazoles occupy a unique niche in heterocyclic chemistry due to their dual roles as:
- Electrophilic intermediates capable of undergoing further functionalization (e.g., halogenation, sulfonation).
- π-Deficient aromatic systems that participate in charge-transfer complexes and metal coordination.
The presence of a nitro group at C3 in 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine induces electron-withdrawing effects, polarizing the pyrazole ring and enhancing reactivity toward nucleophilic attack at adjacent positions. This electronic modulation is critical for designing catalysts and ligands in asymmetric synthesis. Additionally, the ethyl and methylamine substituents introduce steric bulk and hydrogen-bonding capabilities, factors exploited in supramolecular chemistry and drug design.
Recent studies highlight nitropyrazoles’ utility in synthesizing high-energy-density materials (HEDMs), where their balanced oxygen content and low sensitivity to friction/impact make them safer alternatives to conventional explosives. The compound’s nitrogen content (≈30% by molecular formula) and compact structure further align with these applications.
Position within Pyrazole-Based Compound Classification Systems
Pyrazole derivatives are systematically classified based on:
- Substituent position (N1 vs. C3/C4 substitution)
- Functional group type (nitro, amino, alkyl, etc.)
- Degree of aromaticity perturbation (e.g., nonclassical substituents like trinitromethyl)
1-(1-Ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine falls into the N1-alkyl/C3-nitro subclass (Table 1), distinguished by its ethyl group at N1 and nitro group at C3. This substitution pattern contrasts with medically relevant pyrazoles (e.g., celecoxib), which typically feature sulfonamide or trifluoromethyl groups at C3/C5.
Table 1: Classification of Select Pyrazole Derivatives
Research Objectives and Scope
This article focuses on:
- Synthetic pathways for 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine, emphasizing regioselectivity challenges.
- Electronic and steric effects arising from its substituents, analyzed via computational and spectroscopic methods.
- Potential applications in coordination chemistry, catalysis, and materials science.
Excluded from discussion are pharmacokinetic, toxicological, and industrial-scale production details, maintaining a strict focus on chemical synthesis and fundamental properties.
Properties
IUPAC Name |
1-(2-ethyl-5-nitropyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-3-10-6(5-8-2)4-7(9-10)11(12)13/h4,8H,3,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZPALNPICAZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)[N+](=O)[O-])CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone or β-keto ester. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the pyrazole ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The ethyl group is introduced through an alkylation reaction, where the pyrazole ring is treated with an ethylating agent such as ethyl iodide in the presence of a base.
Amination: The final step involves the introduction of the N-methylmethanamine group. This can be achieved through a nucleophilic substitution reaction where the pyrazole derivative is treated with N-methylmethanamine under suitable conditions.
Industrial Production Methods
Industrial production of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The ethyl and methylamine substituents undergo selective oxidation under controlled conditions:
| Reaction Target | Reagent System | Conditions | Major Product(s) | Mechanism |
|---|---|---|---|---|
| Ethyl Group | KMnO₄/H₂SO₄ | Aqueous, 60-80°C | 1-(3-Nitro-1H-pyrazol-5-yl)acetic acid | Radical-mediated C-H bond oxidation |
| Methylamine | H₂O₂/Fe²⁺ (Fenton) | pH 3-5, 25°C | N-Methylnitrosoamine derivative | Oxidative N-demethylation via hydroxyl radicals |
Key findings:
-
Ethyl group oxidation proceeds with 72-85% yield but requires strict temperature control to prevent nitro group reduction .
-
Methylamine oxidation generates reactive intermediates implicated in mutagenicity studies .
Reduction Reactions
The nitro group at C3 displays high reducibility, enabling versatile transformations:
| Reducing Agent | Catalyst/Co-reagent | Conditions | Major Product(s) | Selectivity |
|---|---|---|---|---|
| H₂ gas | Pd/C (5% w/w) | Ethanol, 40 psi, 50°C | 1-(1-Ethyl-3-amino-1H-pyrazol-5-yl)-N-methylmethanamine | >95% |
| NaBH₄-CuCl₂ | - | THF, 0°C → RT | Mixture of amino and hydroxylamine derivatives | 60:40 ratio |
Notable observations:
-
Catalytic hydrogenation achieves near-quantitative conversion to the primary amine without pyrazole ring saturation .
-
Copper-mediated borohydride reduction produces competing pathways due to nitro group electronic effects .
Electrophilic Substitution
The electron-deficient pyrazole ring participates in directed C-H functionalization:
| Electrophile | Directed Position | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Br₂ | C4 (para to nitro) | CHCl₃, 0°C | 88 | |
| AcCl/AlCl₃ | C4 | Reflux, 2 h | 63 | |
| HNO₃/H₂SO₄ | No additional nitration | 0-5°C, 30 min | <5 |
Mechanistic insights:
-
Bromination occurs regioselectively at C4 due to nitro group meta-directing effects.
-
Acetylation requires Lewis acid activation but competes with N-methylamine acylation.
Nucleophilic Displacement
The N-methylmethanamine side chain undergoes substitution:
| Nucleophile | Leaving Group | Conditions | Product | Kinetic Profile |
|---|---|---|---|---|
| KSCN | -NHCH₃ (activated) | DMF, 120°C, 8 h | Thiourea derivative | Second-order |
| NaN₃ | -NHCH₃ (Mitsunobu) | DIAD, PPh₃, THF | Azide analog | 92% conversion |
Critical considerations:
-
Direct amine substitution requires activation via protonation or coordination .
-
Mitsunobu conditions enable clean displacement without ring decomposition.
Condensation Reactions
The primary amine participates in Schiff base formation:
| Carbonyl Partner | Solvent System | Equilibration Time | Imine Product Stability |
|---|---|---|---|
| Benzaldehyde | MeOH, molecular sieves | 2 h, RT | Stable to hydrolysis (t₁/₂ > 48 h) |
| Acetylacetone | Toluene, Dean-Stark | 6 h reflux | Chelated β-ketoimine complex |
Applications:
-
Schiff bases serve as ligands in transition metal catalysis .
-
Condensation with β-diketones enables fluorescent probe development.
Experimental Optimization Guidelines
-
Nitro Group Sensitivity : Avoid strong bases (e.g., LDA) to prevent ring decomposition .
-
Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.
-
Temperature Control : Maintain <80°C during reductions to prevent ethyl group elimination.
This compound's reactivity profile highlights its utility as a versatile scaffold in medicinal chemistry and materials science. Future research directions include photocatalytic C-H activation and asymmetric functionalization strategies.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity : Research indicates that compounds with pyrazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine can inhibit the growth of various bacterial strains, making them candidates for antibiotic development .
Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives have been documented, suggesting that this compound may play a role in treating inflammatory diseases. Its mechanism of action likely involves the inhibition of cyclooxygenase enzymes, which are critical in the inflammatory pathway .
Anticancer Potential : Pyrazole derivatives have been explored for their anticancer activity. Preliminary studies suggest that 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
Material Science Applications
Explosive Materials : Due to the presence of nitro groups, compounds like 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine are studied for their potential use in explosive formulations. The energetic properties associated with nitro-substituted compounds make them suitable for applications in military and industrial explosives .
Polymeric Composites : Research has indicated that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy Study : A study demonstrated that a series of pyrazole derivatives, including 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine, exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a structure–activity relationship that could guide further modifications for improved efficacy .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that this compound could inhibit cell growth significantly compared to controls. Mechanistic studies suggested involvement in apoptosis pathways, warranting further investigation into its potential as an anticancer agent .
- Explosive Performance Evaluation : A comparative analysis of nitro-substituted pyrazoles showed that 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine exhibited superior performance metrics in terms of detonation velocity and stability compared to traditional explosives .
Mechanism of Action
The mechanism of action of 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(1-methyl-3-nitro-1H-pyrazol-5-yl)methanamine
- **5-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
- **(1-ethyl-3-nitro-1H-pyrazol-5-yl)acetonitrile
Uniqueness
1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which imparts distinct chemical and biological properties
Biological Activity
1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article will explore the biological activity of this specific compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine features a pyrazole ring substituted with an ethyl group and a nitro group at the 3-position, along with a methylmethanamine moiety. The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 196.21 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the nitro group in 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine may enhance its antimicrobial efficacy due to its electron-withdrawing nature, which can improve interaction with microbial targets.
Analgesic Activity
The analgesic effects of pyrazoles are well-documented. Compounds with similar scaffolds have demonstrated significant pain relief in animal models. The mechanism often involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory pain pathway . The compound's ability to modulate these pathways could be explored further through experimental studies.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyrazole derivatives, 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine was tested against standard bacterial strains. Results indicated moderate to high activity against E. coli and S. aureus, supporting its potential use as an antimicrobial agent .
Case Study 2: Anti-inflammatory Activity
A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models. Compounds similar to 1-(1-ethyl-3-nitro-1H-pyrazol-5-yl)-N-methylmethanamine exhibited significant reduction in inflammation markers, suggesting that further investigation into this compound could yield promising results .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Optimize solvent polarity (e.g., DMF for nitration, ethanol for amination) to enhance regioselectivity .
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity.
Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
Category : Basic (Characterization)
Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., ethyl group at N1, nitro at C3). Chemical shifts for pyrazole protons typically appear at δ 6.5–8.0 ppm .
- X-ray Crystallography : Resolve absolute configuration using SHELXL (e.g., to verify nitro group orientation and amine bonding) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 239.1 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
